![molecular formula C16H14ClNO4 B5501850 2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound falls within a class of compounds known for their complex synthesis and diverse physical and chemical properties. Studies often explore these compounds for their potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of complex molecules such as "2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid" typically involves multi-step processes, including the formation of intermediate compounds and the use of specific reagents to achieve the desired molecular structure. Research on similar compounds indicates the importance of precise conditions, such as temperature, solvent choice, and catalysts, to successfully synthesize these compounds (Azarifar, Maleki, & Setayeshnazar, 2009).

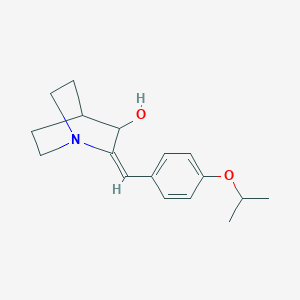

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction and spectroscopy to elucidate the arrangement of atoms within a compound. This information is critical for understanding the compound's reactivity and properties. For example, studies on similar compounds have demonstrated the importance of molecular structure in determining the compound's physical and chemical behavior (Lynch et al., 1992).

Chemical Reactions and Properties

Chemical reactions and properties are directly influenced by the molecular structure. The presence of functional groups such as the chlorophenoxy acetyl and methylbenzoic acid moieties can significantly impact the compound's reactivity, including its susceptibility to hydrolysis, oxidation, and other chemical transformations. Theoretical and experimental findings on analog compounds have shed light on these aspects, highlighting the complex interplay between structure and reactivity (Becker, 1984).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding how a compound can be utilized and handled in practical applications. Investigations into related compounds have provided insights into how molecular modifications can alter these properties, offering a basis for predicting the behavior of "this compound" under different conditions (Montis et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for both the synthesis process and potential applications of the compound. Studies on structurally related molecules have explored these properties in depth, providing a foundation for understanding the behavior of complex organic compounds (Barich et al., 2004).

Scientific Research Applications

Environmental Exposure and Toxicology

Studies on compounds like 2,4-Dichlorophenoxyacetic acid (a phenoxy herbicide) and chlorophenols have explored their environmental presence, toxicity, and impact on human health. For instance, research conducted in New Zealand examined the serum levels of dioxin in pesticide applicators exposed to phenoxy herbicides, suggesting the importance of monitoring environmental and occupational exposure to these compounds due to their potential health risks (Smith et al., 1992).

Metabolism and Pharmacokinetics

The metabolism of related compounds, such as chloroprocaine, has been studied to understand their biochemical pathways and excretion. For example, research on the urinary metabolites of chloroprocaine provided insights into its metabolic pathway, indicating its conversion to N-acetyl-CABA and subsequent urinary excretion (Krohg & Jellum, 1981).

Cancer Research and Epidemiology

The association between exposure to phenoxy herbicides, chlorophenols, and the risk of developing soft tissue sarcoma has been investigated in epidemiological studies. Research in this area seeks to understand the potential carcinogenic effects of these compounds, highlighting the need for continued evaluation of their impact on human health (Hardell & Sandström, 1979).

Bioavailability and Health Effects

Research on chlorogenic acids, which share a similar chemical motif with 2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid, has explored their bioavailability and potential health effects. For example, a study on the bioavailability of chlorogenic acids from green coffee in humans indicated that these compounds are highly absorbed and metabolized, suggesting potential health benefits due to their antioxidant and anti-inflammatory activities (Farah et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[[2-(2-chlorophenoxy)acetyl]amino]-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-10-6-7-13(11(8-10)16(20)21)18-15(19)9-22-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHIJPJXDDDCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)